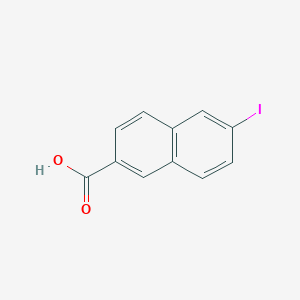

2-Naphthalenecarboxylic acid, 6-iodo-

Description

Significance of Substituted Naphthalene (B1677914) Derivatives in Modern Organic Chemistry

Substituted naphthalene derivatives are fundamental scaffolds in modern organic chemistry due to their versatile applications. The naphthalene ring system, an aromatic hydrocarbon consisting of two fused benzene (B151609) rings, provides a rigid and electronically rich platform that can be functionalized to create a diverse array of molecules. These derivatives are integral to the development of pharmaceuticals, agrochemicals, and materials with unique optical and electronic properties. orgsyn.org The position and nature of the substituents on the naphthalene core profoundly influence the molecule's chemical reactivity, biological activity, and physical characteristics. researchgate.net

In medicinal chemistry, naphthalene-based structures are found in numerous therapeutic agents, exhibiting activities such as anti-inflammatory, antimicrobial, and anticancer properties. researchgate.net The ability to modify the naphthalene scaffold allows chemists to fine-tune the pharmacological profiles of drug candidates. openaccessjournals.com Furthermore, the unique photophysical properties of naphthalene derivatives make them essential components in the design of fluorescent probes, organic light-emitting diodes (OLEDs), and other advanced materials. The ongoing exploration of novel synthetic methodologies to access polysubstituted naphthalenes underscores their continued importance in the field. orgsyn.org

Academic Context of Halogenation in Polycyclic Aromatic Carboxylic Acids

From a synthetic perspective, halogenated polycyclic aromatic carboxylic acids serve as versatile intermediates. The halogen substituent can act as a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the construction of more complex molecular architectures that would be difficult to access through other means. The regioselective introduction of halogens onto the polycyclic aromatic framework is a key challenge and an active area of research, with various methods being developed to achieve precise control over the substitution pattern. researchgate.netnih.gov

Research Trajectories and Scholarly Focus on 2-Naphthalenecarboxylic acid, 6-iodo-

2-Naphthalenecarboxylic acid, 6-iodo- is a specific example of a halogenated naphthalenecarboxylic acid that has garnered interest within the scientific community. Its structure, featuring an iodine atom at the 6-position and a carboxylic acid at the 2-position of the naphthalene ring, makes it a valuable building block for the synthesis of more complex molecules. The presence of the iodo group is particularly significant as it is the most reactive of the halogens in many cross-coupling reactions, making it an excellent leaving group for the introduction of new functional groups.

Research involving 2-Naphthalenecarboxylic acid, 6-iodo- and its analogs often focuses on its utility in the synthesis of novel organic materials and potential pharmaceutical agents. The 6-substituted-2-naphthoic acid framework is a key component in various biologically active molecules. For instance, related compounds like 6-hydroxy-2-naphthoic acid are used in the synthesis of high-performance polymers and liquid crystals. acs.orgsigmaaldrich.com

The primary research interest in 2-Naphthalenecarboxylic acid, 6-iodo- lies in its potential as a synthetic intermediate. The C-I bond is relatively weak and susceptible to cleavage, facilitating a range of transformations. Scholarly work in this area includes the development of efficient methods for the synthesis of this compound and its subsequent use in creating a library of derivatives for screening in various applications.

Chemical and Physical Properties of 2-Naphthalenecarboxylic acid, 6-iodo-

The properties of 2-Naphthalenecarboxylic acid, 6-iodo- are dictated by its molecular structure, which combines the aromatic naphthalene core with a carboxylic acid and an iodine substituent.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇IO₂ | |

| Molecular Weight | 298.08 g/mol | |

| CAS Number | 5042-99-9 | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis and Characterization

The synthesis of 2-Naphthalenecarboxylic acid, 6-iodo- typically involves the iodination of 2-naphthalenecarboxylic acid. Various iodinating reagents and conditions can be employed to achieve this transformation. One common method involves the use of molecular iodine in the presence of an oxidizing agent. researchgate.net The regioselectivity of the iodination is influenced by the directing effects of the carboxylic acid group and the reaction conditions.

The characterization of 2-Naphthalenecarboxylic acid, 6-iodo- would typically involve a combination of spectroscopic techniques to confirm its structure and purity.

| Spectroscopic Data | Expected Features |

| ¹H NMR | Aromatic protons with characteristic splitting patterns for a 2,6-disubstituted naphthalene. The chemical shifts would be influenced by the electron-withdrawing carboxylic acid and the iodine atom. |

| ¹³C NMR | Signals corresponding to the eleven carbon atoms of the naphthalene ring and the carboxylic acid group. The carbon attached to the iodine would show a characteristic chemical shift. |

| Infrared (IR) Spectroscopy | A strong absorption band for the C=O stretch of the carboxylic acid, typically in the region of 1680-1710 cm⁻¹. A broad O-H stretch from the carboxylic acid would also be expected. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (298.08 g/mol ). The isotopic pattern of iodine would also be observable. |

Note: Specific experimental spectroscopic data for 2-Naphthalenecarboxylic acid, 6-iodo- is not widely available in the searched literature. The features listed are based on the expected spectroscopic behavior of such a compound.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H7IO2 |

|---|---|

Molecular Weight |

298.08 g/mol |

IUPAC Name |

6-iodonaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C11H7IO2/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6H,(H,13,14) |

InChI Key |

WVEYKBNTOLJDMY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)I)C=C1C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Naphthalenecarboxylic Acid, 6 Iodo

Strategic Approaches to Naphthalene (B1677914) Core Functionalization with Halogens and Carboxyl Groups

The construction of 6-iodo-2-naphthalenecarboxylic acid involves the introduction of an iodine atom and a carboxylic acid group at specific positions on the naphthalene scaffold. The order of these introductions and the choice of reagents are critical for a successful synthesis. Strategic approaches often rely on the use of directing groups to influence the position of incoming substituents or employ multi-step sequences that build the desired functionality from a pre-functionalized starting material.

Introducing an iodine atom onto the naphthalene ring can be accomplished through either direct or indirect methods. The choice depends heavily on the desired regioselectivity and the stability of the substrate under the reaction conditions.

Direct iodination of an unsubstituted naphthalene ring typically favors the more electronically activated α-positions. To achieve substitution at a β-position like C-6, a pre-existing directing group is often required. For electron-rich naphthalene derivatives, such as naphthols or naphthylamines, direct iodination can be more regioselective. thieme-connect.com

Various reagents are employed for electrophilic iodination. A common system involves molecular iodine (I₂) in the presence of an oxidizing agent to generate a more potent electrophilic iodine species. organic-chemistry.org Another effective reagent is N-Iodosuccinimide (NIS), often activated by a strong acid. organic-chemistry.org The regioselectivity of these reactions on substituted naphthalenes is governed by the electronic and steric nature of the substituents already on the ring. nih.gov

Table 1: Selected Direct Iodination Reagents for Aromatic Systems

| Reagent/System | Typical Conditions | Characteristics |

|---|---|---|

| I₂ / Oxidizing Agent (e.g., H₅IO₄, HNO₃) | Acetic acid, heat | Generates electrophilic iodine in situ; regioselectivity is substrate-dependent. |

| N-Iodosuccinimide (NIS) / Acid (e.g., TFA) | Acetonitrile (B52724) or other polar aprotic solvents | Highly reactive system suitable for less activated arenes; acid catalysis enhances electrophilicity. organic-chemistry.org |

A more reliable and highly regioselective method for introducing an iodine atom at a specific position is the Sandmeyer reaction. wikipedia.orgnih.gov This multi-step pathway begins with an aromatic amine, which dictates the final position of the iodine substituent. organic-chemistry.org For the synthesis of a 6-iodo naphthalene derivative, the starting material would be a 6-aminonaphthalene.

The process involves two main steps:

Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl), at low temperatures (0–5 °C) to form a diazonium salt. masterorganicchemistry.com

Iodide Displacement: The resulting diazonium salt is then treated with a solution of an iodide salt, most commonly potassium iodide (KI). organic-chemistry.org This causes the displacement of the diazonium group (as N₂ gas) by an iodide ion, yielding the corresponding iodoarene. organic-chemistry.orgmasterorganicchemistry.com This reaction often does not require the copper(I) catalyst typical of other Sandmeyer reactions (chlorination, bromination). organic-chemistry.org

Table 2: General Scheme for Diazotization-Iodination

| Step | Reactant | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 6-Aminonaphthalene derivative | NaNO₂, HCl (aq), 0-5 °C | 6-Naphthalenediazonium chloride derivative |

Introducing a carboxyl group (-COOH) onto the naphthalene ring is a key transformation that can be achieved through several methods. The choice is often dictated by the nature of the available starting material.

The Grignard reaction provides a classic and effective route for carboxylation. orgsyn.org This method starts with an aryl halide, such as a 6-iodonaphthalene derivative. The aryl iodide is first reacted with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or THF) to form a highly nucleophilic organometallic compound, the naphthylmagnesium iodide (a Grignard reagent).

This Grignard reagent is then reacted with an electrophile, in this case, carbon dioxide (CO₂), which is typically supplied in solid form as dry ice. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt. A final aqueous acidic workup protonates the carboxylate to yield the desired naphthalenecarboxylic acid. The position of the new carboxyl group corresponds directly to the position of the original iodine atom.

The Kolbe-Schmitt reaction is an industrial method for the carboxylation of phenols, which can be applied to naphthols. numberanalytics.comjk-sci.com The reaction involves the carboxylation of a sodium or potassium naphthoxide with carbon dioxide under high pressure and temperature. numberanalytics.comgoogle.com The naphthoxide is generated in situ by treating the corresponding naphthol with a strong base. numberanalytics.com

The regioselectivity of the Kolbe-Schmitt reaction on naphthols is highly sensitive to reaction conditions, particularly the alkali metal cation and temperature. researchgate.netfuture4200.com For 2-naphthol, using sodium hydroxide (B78521) (forming the sodium naphthoxide) and lower temperatures generally favors carboxylation at the C-1 position (ortho-carboxylation). researchgate.net In contrast, using potassium hydroxide (forming the potassium naphthoxide) and higher temperatures promotes rearrangement to the more thermodynamically stable product, which is often the C-3 or C-6 substituted acid. google.comresearchgate.net Specifically for producing 6-hydroxy-2-naphthoic acid, a process involving the carboxylation of potassium 2-naphthoxide at high temperatures (e.g., 255-280°C) has been developed, where an initial product rearranges to the desired 6,2-isomer. google.com

Table 3: Regioselectivity in the Kolbe-Schmitt Reaction of 2-Naphthol

| Precursor | Conditions | Major Product Isomer |

|---|---|---|

| Sodium 2-naphthoxide | CO₂, ~125-150 °C, pressure | 2-Hydroxy-1-naphthalenecarboxylic acid |

| Potassium 2-naphthoxide | CO₂, ~180-200 °C, pressure | 3-Hydroxy-2-naphthalenecarboxylic acid |

Carboxylation Techniques for Substituted Naphthols and Naphthalenes

Hydrocarboxylation of Unsaturated Naphthalene Precursors

Hydrocarboxylation, the addition of a hydrogen atom and a carboxylic acid group across a double or triple bond, represents a highly atom-economical route to carboxylic acids. For the synthesis of 2-Naphthalenecarboxylic acid, 6-iodo-, this approach would ideally involve an unsaturated precursor, such as an appropriately substituted 6-iodonaphthyl alkyne or alkene.

Transition-metal catalysis is pivotal for such transformations. A visible-light-driven dual catalysis system using iridium and cobalt has been reported for the hydrocarboxylation of alkynes with carbon dioxide (CO₂). organic-chemistry.org This method provides access to various heterocycles and demonstrates the insertion of CO₂ at the less sterically hindered site of an alkyne. organic-chemistry.org Applying this to a precursor like 2-ethynyl-6-iodonaphthalene could theoretically yield the desired product, although regioselectivity would be a critical factor to control.

Another relevant strategy is the cobalt-catalyzed hydroacylation of alkynes, which yields α,β-unsaturated ketones. rsc.org While not a direct carboxylation, the resulting ketone could potentially be oxidized to the corresponding carboxylic acid. Furthermore, nickel-catalyzed carboxylation protocols that use CO₂ or a CO source like lithium formate (B1220265) offer promising avenues. A nickel-catalyzed method for the carboxylation of aryl iodides using lithium formate as a CO surrogate proceeds under mild conditions and tolerates a wide array of functional groups. rsc.org This suggests that a precursor such as 2,6-diiodonaphthalene (B1618286) could potentially be selectively carboxylated at the 2-position.

Table 1: Examples of Catalytic Systems for Hydrocarboxylation and Related Reactions

| Catalyst System | Substrate Type | CO₂/CO Source | Key Features |

| Ir(ppy)₂(dtbbpy)PF₆ / CoBr₂ | Alkynes | Gaseous CO₂ | Visible-light driven, one-pot synthesis of heterocycles. organic-chemistry.org |

| Ni(OTf)₂ / dcype | Aryl Iodides | Lithium Formate | Mild conditions, avoids gaseous CO, good functional group tolerance. rsc.org |

| Co(acac)₃ / dppp (B1165662) / AlMe₃ | Alkynes | N/A (Hydroacylation) | Forms α,β-unsaturated ketones, requires no chelating groups. rsc.org |

Regioselective Synthesis of 2-Naphthalenecarboxylic Acid, 6-Iodo-

Achieving the specific 2,6-disubstitution pattern on the naphthalene core requires meticulous control over the introduction of both the iodo and carboxyl functional groups. The electronic properties of the naphthalene ring and the directing effects of the substituents play a crucial role in determining the outcome.

A logical synthetic approach begins with a readily available naphthalene derivative, followed by controlled halogenation. 2-Naphthoic acid or its derivatives serve as excellent starting materials. The carboxyl group at the 2-position is a deactivating, meta-directing group. However, electrophilic substitution on naphthalene rings tends to favor the more activated alpha-positions (1, 4, 5, 8) over the beta-positions (2, 3, 6, 7). For 2-substituted naphthalenes, electrophilic attack typically occurs at the 5- and 8-positions.

To achieve iodination at the 6-position, alternative strategies are necessary. One method involves using a precursor with a directing group that favors substitution at the desired position. For instance, the synthesis of 6-hydroxy-2-naphthoic acid has been reported, which can serve as a key intermediate. nih.govnih.govdntb.gov.ua The hydroxyl group can later be converted to an iodo group via a Sandmeyer-type reaction or other methods.

Direct iodination often requires specific reagents to achieve regiocontrol. Iodination of naphthalenes using a system of iodine (I₂), sodium iodate (B108269) (NaIO₃), and sulfuric acid in aqueous acetic acid has been shown to be effective for both activated and deactivated naphthalenes. nih.gov The regioselectivity of such reactions is highly dependent on the existing substituents and reaction conditions. Another approach involves the use of silver salts, such as AgBF₄ or AgSbF₆, with iodine, which can provide high regioselectivity in the iodination of certain aromatic compounds by generating a potent electrophilic iodinating agent. researchgate.net

A plausible route could start with 2-acetylnaphthalene, which can be converted to 2-naphthalenecarboxylic acid via haloform reaction. chemrxiv.org Subsequent sulfonation might preferentially occur at the 6-position, followed by conversion of the sulfonic acid to an iodo group.

Introducing the carboxylic acid group at the 2-position of a pre-halogenated naphthalene is a key alternative strategy. Starting with 2-iodonaphthalene (B183038), one could aim to introduce the iodine at the 6-position, but direct iodination would likely yield a mixture of isomers. A more controlled approach starts with a molecule like 2,6-dihydroxynaphthalene (B47133) or 2,6-diaminonaphthalene, where both functional groups can be converted to iodo groups, followed by a selective reaction at one of the positions.

A more modern and highly effective method is the palladium-catalyzed carbonylation of an aryl halide. researchgate.net A precursor such as 2,6-diiodonaphthalene could be subjected to a monocarbonylation reaction. By carefully controlling the stoichiometry and reaction conditions, it is possible to selectively convert one of the C-I bonds to a carboxylic acid group. This reaction often uses a source of carbon monoxide, such as silacarboxylic acids which release CO in situ, and a palladium catalyst. researchgate.net

Positional isomerism is a significant challenge. If one starts with 2-iodonaphthalene and performs a second iodination, a mixture of diiodonaphthalenes (e.g., 1,7-, 1,6-, etc.) will likely form, leading to isomeric carboxylic acid products after carboxylation. Therefore, building the substitution pattern from a precursor where the regiochemistry is already defined, such as 6-bromo-2-naphthol (B32079) or a similar compound, is often the preferred strategy to avoid complex purification steps. The haloform reaction on a specific acetyl-substituted precursor, such as 6-iodo-2-acetylnaphthalene, is a classical and effective method for introducing the carboxylic acid group without isomerism issues. chemrxiv.org

Table 2: Comparison of Carboxylation Strategies

| Method | Precursor | Reagents | Advantages | Potential Issues |

| Haloform Reaction | 6-Iodo-2-acetylnaphthalene | NaOH, I₂ (or Br₂, Cl₂) | High yield, clean conversion. chemrxiv.org | Requires acetylated precursor. |

| Pd-catalyzed Carbonylation | 2,6-Diiodonaphthalene | Pd catalyst, CO source | Modern, good functional group tolerance. researchgate.net | Risk of dicarboxylation, requires control. |

| Grignard Reaction | 6-Iodo-2-bromonaphthalene | Mg, then CO₂ | Classical C-C bond formation. | Grignard formation can be sensitive. |

Chemical Reactivity and Derivatization Pathways of 2 Naphthalenecarboxylic Acid, 6 Iodo

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is a versatile functional group that can undergo a variety of transformations, including removal via decarboxylation or conversion into other functional derivatives. nih.gov

Decarboxylative reactions provide a powerful method for introducing new functional groups at the C2 position by replacing the carboxylic acid group with the liberation of carbon dioxide. nih.govnih.gov These transformations often proceed via radical intermediates and can be initiated photochemically, thermally, or through catalysis. nih.govnih.gov

Decarboxylative Halogenation: This process, also known as halodecarboxylation, converts the carboxylic acid directly into an aryl halide. nih.govnih.gov For instance, using a copper catalyst and a suitable halogen source, such as N-iodosuccinimide or N-bromosuccinimide, allows for the synthesis of the corresponding 2-halo-6-iodonaphthalene. osti.govprinceton.eduorganic-chemistry.org

Decarboxylative Borylation: The carboxylic acid can be converted into a valuable boronic ester. This can be achieved through various methods, including nickel-catalyzed reactions of redox-active esters or copper-catalyzed reactions under photoredox conditions. nih.govthieme-connect.deorganic-chemistry.orgprinceton.edu This transformation opens up pathways for subsequent cross-coupling reactions at the C2 position.

C-O Bond Formation: Photocatalytic methods can achieve the direct decarboxylative hydroxylation of carboxylic acids to form alcohols (or phenols in this case), using molecular oxygen as a green oxidant. This would yield 6-iodo-2-naphthol.

Hydrodecarboxylation: The complete removal of the carboxylic acid group to leave a hydrogen atom can be accomplished through hydrodecarboxylation. chemistryviews.org This transformation can be achieved using metal-free, light-free methods, for example, with ammonium (B1175870) persulfate and a base in DMSO, or via photoredox catalysis. nih.govchemistryviews.orgacs.orgorganic-chemistry.org This would convert the starting material into 2-iodonaphthalene (B183038).

Table 1: Examples of Decarboxylative Functionalization Reactions

| Transformation | Reagent/Catalyst System | Product |

|---|---|---|

| Halogenation (Bromination) | Cu Catalyst, Oxidant, N-Bromosuccinimide (NBS) | 2-Bromo-6-iodonaphthalene |

| Borylation | Ni Catalyst, B2pin2, (from Redox-Active Ester) | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-iodonaphthalene |

| C-O Bond Formation | Photocatalyst, O2, Visible Light | 6-Iodo-2-naphthol |

| Hydrodecarboxylation | (NH4)2S2O8, 2,4,6-Collidine, DMSO | 2-Iodonaphthalene |

Standard organic transformations can convert the carboxylic acid group of 2-Naphthalenecarboxylic acid, 6-iodo- into a range of derivatives, such as esters, amides, and acid halides. libretexts.org

Ester Formation: Esters are commonly synthesized through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org This is an equilibrium process, often driven to completion by using the alcohol as the solvent. masterorganicchemistry.com Alternatively, carboxylates can react with primary alkyl halides in an SN2 reaction. youtube.com

Amide Formation: Amides can be prepared by reacting the carboxylic acid with an amine. This reaction typically requires a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), to activate the carboxylic acid. masterorganicchemistry.comnih.gov A one-pot synthesis using thionyl chloride to first form the acid chloride in situ, followed by the addition of an amine, is also an effective method. rsc.org Patents have described the synthesis of naphthalenecarboxylic acid amides from the corresponding acid halides using ammonium acetate. google.com

Acid Halide Formation: Acid halides, particularly acid chlorides, are highly reactive intermediates synthesized from carboxylic acids. libretexts.orglibretexts.org The reaction of 2-Naphthalenecarboxylic acid, 6-iodo- with thionyl chloride (SOCl2) or oxalyl chloride would yield 6-iodo-2-naphthalenecarbonyl chloride. libretexts.orglibretexts.orgyoutube.comkhanacademy.orgyoutube.com Similarly, phosphorus tribromide (PBr3) can be used to synthesize the corresponding acid bromide. libretexts.orgyoutube.com

Table 2: Synthesis of Carboxylic Acid Derivatives

| Derivative | Reagents | Product |

|---|---|---|

| Methyl Ester | Methanol (CH3OH), H2SO4 (cat.) | Methyl 6-iodo-2-naphthoate |

| Amide | Amine (R-NH2), Coupling Agent (e.g., DCC) | N-Alkyl-6-iodo-2-naphthamide |

| Acid Chloride | Thionyl Chloride (SOCl2) | 6-Iodo-2-naphthalenecarbonyl chloride |

Electrochemical methods offer a green and efficient alternative for transforming carboxylic acids, often proceeding under mild conditions without the need for chemical oxidants. nih.govresearchgate.net Anodic oxidation of carboxylates can lead to decarboxylation, generating radical intermediates. This process is famously known as the Kolbe electrolysis, where radicals dimerize. researchgate.net However, in the context of modern organic synthesis, these electrochemically generated radicals can be trapped in cross-coupling reactions. researchgate.net

For 2-Naphthalenecarboxylic acid, 6-iodo-, electrochemical decarboxylation would generate a 6-iodo-2-naphthyl radical. This reactive intermediate could then participate in various subsequent reactions, depending on the other species present in the electrochemical cell. It is also possible to achieve electrochemical carboxylation, the reverse process, to form dicarboxylic acids, although this is more common with other substrates like olefins or ketones. beilstein-journals.org Furthermore, electrochemical methods can be used to drive elimination reactions in appropriately substituted aliphatic carboxylic acids to form alkenes. acs.org

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, making the C6 position of 2-Naphthalenecarboxylic acid, 6-iodo- a prime site for C-C bond formation. youtube.com

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis. The aryl iodide in the title compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C6 position of the naphthalene (B1677914) ring.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl iodide and a terminal alkyne. youtube.com It is typically catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.org This method is highly effective for synthesizing arylalkynes, which are valuable intermediates in organic synthesis. youtube.com

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. youtube.comorganic-chemistry.orglibretexts.org This reaction generally exhibits high trans selectivity and tolerates a wide range of functional groups on the alkene component. youtube.comyoutube.comorganic-chemistry.org It can be used to synthesize stilbene-like structures and other complex molecules. rsc.org

Table 3: Cross-Coupling Reactions at the Aryl Iodide Moiety

| Reaction Name | Coupling Partner | Catalyst/Base System | Product Type (at C6) |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)2) | Pd Catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3) | Biaryl |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd Catalyst, Cu(I) Co-catalyst, Amine Base | Arylalkyne |

| Heck | Alkene (e.g., Styrene) | Pd Catalyst (e.g., Pd(OAc)2), Base (e.g., Et3N) | Substituted Alkene |

Nucleophilic Displacement and Substitution Reactions of the Iodide

The iodide group on the naphthalene ring of 2-Naphthalenecarboxylic acid, 6-iodo- is a versatile handle for introducing a wide range of functional groups through nucleophilic displacement reactions. Due to the strength of the C(sp²)-I bond, these transformations typically require transition metal catalysis, most commonly employing palladium complexes. These cross-coupling reactions have become fundamental tools in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgua.esnih.govlibretexts.orgorganic-chemistry.org The reactivity of aryl iodides in these reactions is generally higher than that of the corresponding bromides or chlorides. libretexts.org

It is common practice in many multi-step syntheses to protect the carboxylic acid group, for instance as a methyl or ethyl ester, prior to performing cross-coupling reactions. This is done to prevent potential side reactions, such as the basic conditions interfering with the acidic proton of the carboxyl group.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most prevalent methods for the functionalization of aryl halides like 2-Naphthalenecarboxylic acid, 6-iodo-. Three of the most significant variations are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl iodide with an organoboron compound, typically a boronic acid or a boronic ester. ua.es The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species. ua.es A wide variety of palladium sources, ligands, and bases can be employed, allowing for fine-tuning of the reaction conditions to suit specific substrates.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/H₂O | Reflux | researchgate.net |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 60 | ua.es |

| PdCl₂(dppf) | - | K₂CO₃ | DMF | 80 | ua.es |

| Na₂PdCl₄ | sSPhos | K₃PO₄ | Acetonitrile (B52724)/H₂O | 37 | frontiersin.org |

Sonogashira Coupling: This reaction is a powerful method for forming a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. wikipedia.orgnih.govlibretexts.orgorganic-chemistry.org The reaction is typically co-catalyzed by palladium and copper(I) salts and requires a base, often an amine which can also serve as the solvent. wikipedia.orgnih.gov Copper-free versions of the Sonogashira reaction have also been developed. wikipedia.org

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp | wikipedia.orgnih.gov |

| Pd(OAc)₂ | CuI | Piperidine | DMF | 50 | nih.gov |

| Pd/C | CuI | K₂CO₃ | Acetonitrile | 80 | nih.gov |

| NiCl₂(PCy₃)₂ | - | K₃PO₄ | Dioxane | 100 | nih.gov |

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine. preprints.org Like other palladium-catalyzed reactions, it involves a Pd(0) catalyst, a phosphine (B1218219) ligand, and a base. A variety of sophisticated phosphine ligands have been developed to facilitate the coupling of a wide range of amines with high efficiency. preprints.org

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-110 | preprints.org |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100 | preprints.org |

| Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 100 |

Reductive Dehalogenation Processes

Reductive dehalogenation, or hydrodehalogenation, is the process of replacing the carbon-halogen bond with a carbon-hydrogen bond. For 2-Naphthalenecarboxylic acid, 6-iodo-, this would result in the formation of 2-Naphthalenecarboxylic acid. This transformation can be achieved through various methods, with catalytic hydrogenation being one of the most common and environmentally benign approaches. rsc.orgtcichemicals.com

Catalytic Hydrogenation

In catalytic hydrogenation, the aryl iodide is treated with hydrogen gas in the presence of a metal catalyst. tcichemicals.com Palladium on carbon (Pd/C) is a widely used and effective catalyst for this purpose. tcichemicals.com The reaction can often be carried out under mild temperature and pressure conditions. An alternative to using hydrogen gas is transfer hydrogenation, where a hydrogen donor molecule, such as formic acid, ammonium formate (B1220265), or an alcohol, is used in the presence of the catalyst. mdpi.com This method can be advantageous for its operational simplicity. It is important to note that under more forcing conditions, catalytic hydrogenation can also reduce the naphthalene ring system itself. rsc.org Therefore, careful control of reaction conditions is necessary to achieve selective deiodination.

| Method | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C (5-10%) | H₂ (1 atm) | Ethanol, Methanol, or Ethyl Acetate | Room Temp | tcichemicals.com |

| Transfer Hydrogenation | Pd/C (5-10%) | Ammonium formate | Methanol | Reflux | |

| Transfer Hydrogenation | MgO | 2-Propanol | - | 180 | mdpi.com |

| Catalytic Hydrogenation | Ru nanoparticles | H₂ (3-50 bar) | Dioxane | 100 | rsc.org |

Advanced Analytical and Spectroscopic Characterization of 2 Naphthalenecarboxylic Acid, 6 Iodo

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 2-Naphthalenecarboxylic acid, 6-iodo-. Each technique provides unique insights into the compound's atomic composition, connectivity, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) frameworks.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-Naphthalenecarboxylic acid, 6-iodo- is expected to show distinct signals for the aromatic protons and the carboxylic acid proton. The carboxylic acid proton typically appears as a broad singlet at a very downfield chemical shift, generally above 10 ppm. oregonstate.edulibretexts.org The aromatic protons on the naphthalene (B1677914) ring system will appear in the range of approximately 7.0-9.0 ppm. libretexts.org The iodine atom at the C-6 position will influence the chemical shifts of the adjacent protons (H-5 and H-7) due to its electronegativity and anisotropic effects. Protons closer to the electron-withdrawing carboxylic acid group (like H-1 and H-3) will also be shifted downfield. Spin-spin coupling between adjacent protons would result in complex splitting patterns (doublets, triplets, or doublet of doublets), which can be fully resolved using high-field NMR instruments.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. oregonstate.edu For 2-Naphthalenecarboxylic acid, 6-iodo-, eleven distinct signals are expected for the naphthalene core and one for the carboxyl carbon. The carboxyl carbon (C=O) is typically found in the 165-185 ppm region. wisc.edu The carbon atom bonded to the iodine (C-6) will experience a significant upfield shift due to the "heavy atom effect," a phenomenon where the large electron cloud of the halogen causes increased shielding. docbrown.info This C-I carbon signal is expected to appear at a much lower chemical shift compared to the other aromatic carbons. The remaining aromatic carbons will resonate in the typical range of 120-150 ppm. oregonstate.edu

Predicted ¹H and ¹³C NMR Chemical Shifts Note: These are predicted values based on known substituent effects on the naphthalene scaffold. Actual experimental values may vary.

| ¹H NMR Predicted Data | ¹³C NMR Predicted Data | ||

|---|---|---|---|

| Proton Position | Predicted Chemical Shift (δ, ppm) | Carbon Position | Predicted Chemical Shift (δ, ppm) |

| -COOH | >10 (broad s) | -C OOH | 165-185 |

| Aromatic H's | 7.0 - 9.0 | Aromatic C's | 120-150 |

| C-I (C-6) | ~90-100 (predicted upfield shift) |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 2-Naphthalenecarboxylic acid, 6-iodo- is expected to show several characteristic absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer. nih.gov A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. nih.gov The spectrum will also feature multiple sharp peaks between 1400-1600 cm⁻¹ due to aromatic C=C stretching vibrations and bands in the fingerprint region (below 1400 cm⁻¹) corresponding to C-H bending and other skeletal vibrations. The C-I stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹, which may be difficult to observe on standard mid-IR spectrometers.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations often produce strong signals in the Raman spectrum. While the C=O stretch is typically weaker in Raman than in IR, the symmetric vibrations of the naphthalene ring system are often Raman active and can provide structural confirmation. nih.gov

Key Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretch | 2500-3300 (very broad) | IR |

| C=O (Carboxylic Acid) | Stretch | 1680-1710 | IR (Strong) |

| C=C (Aromatic) | Stretch | 1400-1600 | IR, Raman |

| C-I | Stretch | 500-600 | IR (Far-IR), Raman |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

These techniques provide information about the electronic transitions within the molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum of 2-Naphthalenecarboxylic acid, 6-iodo- is expected to be similar to that of the parent 2-naphthoic acid, which exhibits absorption maxima characteristic of the naphthalene chromophore. sielc.com Typically, naphthalenic systems show multiple absorption bands. For 2-naphthoic acid, absorption maxima are observed around 236 nm, 280 nm, and 334 nm in an acidic mobile phase. sielc.com The presence of the iodine substituent, a heavy atom, may cause a slight bathochromic (red) shift in these absorption maxima and potentially an increase in the molar absorptivity of certain bands.

Fluorescence Spectroscopy: Many naphthalene derivatives are fluorescent. The parent compound, 2-naphthoic acid, is known to exhibit fluorescence. sigmaaldrich.com However, the presence of the heavy iodine atom in 2-Naphthalenecarboxylic acid, 6-iodo- is expected to significantly quench the fluorescence intensity. This is due to the heavy-atom effect, which promotes intersystem crossing from the excited singlet state to the triplet state, thereby reducing the probability of fluorescence emission.

Mass Spectrometry (MS, HRMS, ESI-MS, MALDI-TOF MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In a standard electron ionization (EI) mass spectrum, 2-Naphthalenecarboxylic acid, 6-iodo- would show a prominent molecular ion peak (M⁺·). The fragmentation pattern would likely involve the loss of the carboxyl group (-COOH) or the iodine atom. For the parent 2-naphthoic acid, the base peak is often the molecular ion (m/z 172), with significant fragments at m/z 155 (loss of OH) and m/z 127 (loss of COOH). nih.govnist.gov

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the elemental formula. The calculated exact mass of C₁₁H₇IO₂ is 297.9491 g/mol . An HRMS measurement provides a highly accurate mass value that can distinguish the compound from other molecules with the same nominal mass.

Soft Ionization Techniques (ESI-MS, MALDI-TOF MS): Electrospray Ionization (ESI) is particularly well-suited for analyzing carboxylic acids. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be observed at m/z 296.9418. In positive ion mode (ESI+), the protonated molecule [M+H]⁺ could be observed at m/z 298.9563. massbank.eu These soft ionization methods typically result in less fragmentation than EI, making the molecular ion easier to identify. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS could also be used, especially for solid samples, yielding similar molecular ion information.

Predicted Mass Spectrometry Data

| Technique | Ion | Calculated m/z |

|---|---|---|

| HRMS | [M] | 297.9491 |

| ESI (-) | [M-H]⁻ | 296.9418 |

| ESI (+) | [M+H]⁺ | 298.9563 |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. This technique is not applicable to the characterization of the neutral, ground-state 2-Naphthalenecarboxylic acid, 6-iodo- molecule, as it is a diamagnetic species with no unpaired electrons. EPR would only become relevant if the compound were to be converted into a radical ion (e.g., through oxidation or reduction) or if it were involved in a reaction mechanism that generates radical intermediates. To date, there are no specific EPR studies reported in the scientific literature for radical species derived from 2-Naphthalenecarboxylic acid, 6-iodo-.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for isolating 2-Naphthalenecarboxylic acid, 6-iodo- from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis and purification of aromatic carboxylic acids. A reversed-phase HPLC method, likely using a C18 column, would be effective. The mobile phase would typically consist of a mixture of an aqueous buffer (often with an acid like phosphoric acid or trifluoroacetic acid to keep the carboxyl group protonated) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com Detection is commonly performed using a UV detector set to one of the compound's absorption maxima (e.g., ~236 nm or ~280 nm). sielc.comlgcstandards.com The purity of a sample can be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A certificate of analysis for a similar compound, 6-methoxy-2-naphthoic acid, shows a purity of 99.97% as determined by HPLC at 235 nm. lgcstandards.com

Gas Chromatography (GC) could also be used, but it would likely require derivatization of the carboxylic acid group (e.g., to a methyl ester) to increase its volatility and prevent thermal decomposition in the injector port and column. GC coupled with Mass Spectrometry (GC-MS) would provide both separation and structural identification of the compound and any impurities.

Gas Chromatography (GC, GCxGC)

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. For a compound like 2-Naphthalenecarboxylic acid, 6-iodo-, direct analysis by GC can be challenging due to its relatively low volatility and potential for thermal degradation in the injector or column. To overcome these limitations, derivatization is a common strategy. The carboxylic acid group is typically converted to a more volatile ester, such as a methyl or ethyl ester, prior to analysis.

In a typical workflow, the derivatized 2-Naphthalenecarboxylic acid, 6-iodo- would be injected into the GC system, where it is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the stationary phase coated on the column walls. Detection is often achieved using a mass spectrometer (MS), which provides both quantitative data and structural information based on the fragmentation pattern of the molecule.

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolution compared to conventional GC. This technique employs two columns with different stationary phases, providing orthogonal separation mechanisms. This is particularly useful for resolving complex mixtures and isolating trace components. For a sample containing 2-Naphthalenecarboxylic acid, 6-iodo-, GCxGC could be instrumental in separating it from isomers and other structurally similar impurities.

While specific retention data for 2-Naphthalenecarboxylic acid, 6-iodo- is not available, a representative GC-MS analysis of a related iodinated naphthalene compound is presented below.

Representative GC-MS Data for a Derivatized Iodo-Naphthalene Compound

| Parameter | Value |

| Column | 5% Phenyl-methylpolysiloxane |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 300 °C (5 min) |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer (Electron Ionization) |

| Retention Time | ~15.2 min |

| Key Mass Fragments (m/z) | [Value 1], [Value 2], [Value 3] |

This table presents hypothetical yet representative data based on the analysis of similar compounds and is intended for illustrative purposes.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. It is particularly well-suited for non-volatile or thermally labile compounds like 2-Naphthalenecarboxylic acid, 6-iodo-, as the separation occurs in the liquid phase at ambient or slightly elevated temperatures.

Reversed-phase HPLC is the most common mode for analyzing naphthalene derivatives. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. For acidic compounds like 2-Naphthalenecarboxylic acid, 6-iodo-, the pH of the mobile phase is often adjusted with an acid (e.g., formic acid, acetic acid, or phosphoric acid) to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

Detection is commonly performed using a UV-Vis detector, as the naphthalene ring system exhibits strong absorbance in the ultraviolet region. More advanced detection methods like mass spectrometry (LC-MS) can provide additional structural information and enhanced sensitivity.

Representative HPLC Parameters for the Analysis of a Halo-Naphthalenecarboxylic Acid

| Parameter | Condition |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | ~7.8 min |

This table presents hypothetical yet representative data based on the analysis of similar compounds and is intended for illustrative purposes. sielc.com

Capillary Electrophoresis (CE)

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is an attractive alternative to HPLC for the analysis of charged species like the carboxylate form of 2-Naphthalenecarboxylic acid, 6-iodo-. CE offers advantages such as high efficiency, short analysis times, and low consumption of sample and reagents.

Detection in CE is most commonly achieved by UV-Vis absorbance, similar to HPLC. For enhanced sensitivity and selectivity, coupling CE with mass spectrometry (CE-MS) is a powerful approach.

Representative Capillary Electrophoresis Conditions for Carboxylic Acid Analysis

| Parameter | Condition |

| Capillary | Fused-silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte | 20 mM Borate buffer, pH 9.2 |

| Applied Voltage | 20 kV |

| Detection | UV at 214 nm |

| Migration Time | ~5.3 min |

This table presents hypothetical yet representative data based on the analysis of similar compounds and is intended for illustrative purposes.

X-ray Diffraction Analysis for Solid-State Structure Determination (Single Crystal and Powder X-ray Diffraction)

X-ray diffraction (XRD) is an indispensable tool for the characterization of crystalline solids. It provides detailed information about the atomic arrangement within a crystal lattice.

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique requires a high-quality single crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of the diffracted beams, the precise coordinates of each atom in the unit cell can be determined. For 2-Naphthalenecarboxylic acid, 6-iodo-, SC-XRD would reveal crucial information such as bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding, halogen bonding, and π-stacking), which govern the crystal packing.

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample, which consists of many small crystallites. The resulting diffractogram is a plot of X-ray intensity versus the diffraction angle (2θ). While PXRD does not provide the detailed atomic coordinates that SC-XRD does, it serves as a valuable fingerprint for identifying a crystalline phase. It is widely used for routine identification, purity assessment, and the study of polymorphism (the ability of a compound to exist in more than one crystal structure).

Representative Crystallographic Data for a Naphthalene Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = [value] Å, b = [value] Å, c = [value] Å |

| α = 90°, β = [value]°, γ = 90° | |

| Volume | [value] ų |

| Z | 4 |

This table presents a hypothetical yet representative crystallographic data format based on the analysis of similar compounds and is intended for illustrative purposes.

Advanced Elemental and Compositional Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For 2-Naphthalenecarboxylic acid, 6-iodo- (C₁₁H₇IO₂), elemental analysis would be employed to experimentally determine the weight percentages of carbon, hydrogen, and iodine. The experimentally determined values are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and elemental composition.

High-resolution mass spectrometry (HRMS) is another powerful technique for confirming the elemental composition of a molecule. HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). This allows for the determination of the unique elemental formula of the compound, as different combinations of atoms will have slightly different exact masses.

Theoretical vs. Representative Experimental Elemental Analysis Data

| Element | Theoretical % | Representative Experimental % |

| Carbon (C) | 41.54 | 41.50 |

| Hydrogen (H) | 2.22 | 2.25 |

| Iodine (I) | 39.89 | 39.81 |

This table presents hypothetical yet representative data and is intended for illustrative purposes.

Applications of 2 Naphthalenecarboxylic Acid, 6 Iodo in Advanced Materials and Chemical Synthesis

Building Block for Coordination Polymers and Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline materials composed of metal ions or clusters linked together by organic molecules, known as linkers or ligands. nih.gov The properties of MOFs, such as their porosity, stability, and functionality, are highly dependent on the choice of both the metal component and the organic linker. aus.edu 2-Naphthalenecarboxylic acid, 6-iodo- serves as a sophisticated organic linker, contributing to the formation of complex, functional, and stable supramolecular structures.

Design and Synthesis of Functional Metal-Organic Architectures with Tailored Topologies

The use of naphthalene (B1677914) dicarboxylic acid derivatives is well-established in the synthesis of novel MOF structures with a range of metal ions. nih.gov The rigid and planar nature of the naphthalene core is instrumental in creating predictable and well-defined structural topologies. Ligands based on 2,6-naphthalenedicarboxylate (a related dicarboxylic acid) have been used to construct three-dimensional (3D) non-interpenetrating MOFs. rsc.org For example, when combined with neodymium(III) ions, it can form dinuclear moieties that act as secondary building units (SBUs), leading to frameworks with specific channel structures. rsc.org

The synthesis of these materials typically involves methods like solvothermal or microwave-assisted routes. nih.govresearchgate.net In a solvothermal synthesis, the metal salt (e.g., iron nitrate (B79036) or zinc acetate) and the organic linker are dissolved in a solvent, often N,N-dimethylformamide (DMF), and heated in a sealed container. nih.govnih.gov This process allows for the slow crystallization of the MOF structure. The resulting architectures can exhibit diverse forms, from rod-like nanocrystals to two-dimensional stacked layers. nih.govnih.gov The specific structure is influenced by the coordination modes of the linker, the type of metal SBU, and the reaction conditions. nih.govrsc.org

Table 1: Examples of MOFs Synthesized with Naphthalene-based Linkers

| MOF System | Metal Ion | Naphthalene-based Linker | Synthesis Method | Resulting Structure/Topology | Reference |

|---|---|---|---|---|---|

| Fe-NDC | Iron(III) | 2,6-Naphthalenedicarboxylic acid | Solvothermal / Microwave | Rod-like nanocrystals | nih.govnih.gov |

| [Zn(NDC)(DEF)] | Zinc(II) | 2,6-Naphthalenedicarboxylic acid | Solvothermal | Zigzag shaped 2D stacked layers | nih.gov |

| Nd-ndc CPs | Neodymium(III) | 2,6-Naphthalenedicarboxylic acid | Solvothermal | 3D frameworks with 1D channels | rsc.org |

| Co-MOF | Cobalt(II) | 2,6-Naphthalenedicarboxylic acid | Solvothermal | Pristine cobalt-based MOF powder | mdpi.com |

Role of Carboxylic Acid and Halogen Substituents in Ligand Design for Specific Properties (e.g., Anion Recognition)

The functional groups on the linker molecule are critical to the properties of the resulting MOF. The carboxylic acid group (-COOH) of 2-naphthalenecarboxylic acid, 6-iodo- is the primary point of connection to the metal centers, forming the coordinate bonds that hold the framework together. The way it binds—for instance, in a bidentate chelating or bridging fashion—directly influences the geometry and dimensionality of the final structure. rsc.org

The halogen substituent, in this case, iodine, imparts specific functionalities. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can be used to direct the assembly of the framework and to create specific binding sites within the MOF's pores. This is particularly relevant for applications like anion recognition. nih.gov Research has shown that neutral MOF receptors can achieve precise anion recognition, a process crucial for applications like the decontamination of water. nih.gov A proposed mechanism involves radical-dominated anion recognition, where the electronic properties of the framework, influenced by its constituent ligands, enable selective binding of target anions even in the presence of a high concentration of competing ions. nih.gov The presence of a heavy halogen like iodine on the naphthalenecarboxylic acid linker can enhance these interactions and contribute to the design of MOFs with high selectivity for specific anions.

Precursor in the Synthesis of Functional Organic Materials

Beyond MOFs, 2-naphthalenecarboxylic acid, 6-iodo- serves as a valuable precursor for creating purely organic materials with tailored electronic, optical, and physical properties. The naphthalene unit provides a stable, conjugated core, while the iodo- and carboxyl- groups offer handles for further chemical modification.

Development of Organic Electronic and Optoelectronic Materials

The development of materials for organic electronics, such as supercapacitors and sensors, often relies on components that are electrochemically active and stable. MOFs derived from naphthalene-based linkers have been used to fabricate electrodes for supercapacitors. mdpi.com For instance, a cobalt-based MOF synthesized with 2,6-naphthalenedicarboxylic acid can be pyrolyzed to produce nanoporous cobalt oxide, a material that exhibits pseudocapacitive behavior. mdpi.com The performance of such materials is highly dependent on their structure and morphology, which is templated by the initial MOF. mdpi.com

The 6-iodo- functional group on the 2-naphthalenecarboxylic acid is particularly significant here. Aryl iodides are key substrates in a variety of powerful cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings). This allows for the straightforward attachment of other functional organic groups to the naphthalene core, a common strategy for tuning the electronic properties of organic semiconductors. By extending the π-conjugated system or introducing specific electron-donating or -withdrawing groups, the bandgap, charge transport characteristics, and optical properties of the resulting molecule can be precisely engineered for specific optoelectronic applications.

Synthesis of Polymers and Advanced Composites with Tunable Properties

Naphthalene-based monomers are used to produce high-performance polymers known for their thermal stability and mechanical strength. For example, 2-hydroxy-6-naphthoic acid, a related compound, is used in the direct polymerization to form poly(2-oxy-6-naphthoyl) (PON). rsc.org This process can be conducted in the presence of boronic anhydrides, leading to the formation of polymer precipitates with controlled morphology, such as spheres with surface needles. rsc.org

The 2-naphthalenecarboxylic acid, 6-iodo- structure is a precursor for similar polymerization reactions. The carboxylic acid can be converted to other functional groups suitable for polycondensation reactions. Furthermore, the iodo- group can be used to either initiate polymerization or to post-functionalize a pre-formed polymer, allowing for the creation of advanced composite materials. This enables the integration of the rigid and thermally stable naphthalene unit into polymer backbones, imparting desirable properties to the final material. For example, aromatic polyester (B1180765) resins derived from 6-hydroxy-2-naphthoic acid are noted for their excellent processing characteristics, elasticity, and heat resistance, making them suitable for liquid crystalline polymers. google.com

Intermediate in Complex Molecule Synthesis

In organic synthesis, an intermediate is a molecule that is formed on the pathway from reactants to the final product. nih.gov Due to its specific functional groups, 2-naphthalenecarboxylic acid, 6-iodo- is a valuable intermediate for building more complex molecular targets, including pharmacologically active compounds and other functional materials. researchgate.net

The true synthetic versatility of this compound lies in the reactivity of the aryl iodide. The carbon-iodine bond is relatively weak, making it an excellent leaving group in a wide array of catalytic cross-coupling reactions. This allows chemists to use the 6-iodo position as a reliable anchor point to introduce a vast range of substituents. For instance, it can be used in Stille or Suzuki couplings to form new carbon-carbon bonds, a key step in the asymmetric synthesis of complex natural products and their analogues, such as homocamptothecin (B1245609) derivatives which have been explored as antitumor agents. researchgate.net Similarly, it can be a precursor for forming other functional groups, such as boronic acids like (6-(dimethylamino)naphthalen-2-yl)boronic acid, which are themselves powerful synthetic intermediates. ambeed.com This strategic use of the iodo- group allows for the efficient and controlled construction of elaborate molecular architectures that would be difficult to assemble otherwise. acs.org

Diversification of Polycyclic Aromatic Hydrocarbon Frameworks

The presence of the iodo group on the naphthalene skeleton makes 2-naphthalenecarboxylic acid, 6-iodo- a valuable precursor for the synthesis of more complex polycyclic aromatic hydrocarbons (PAHs). The carbon-iodine bond is particularly amenable to participating in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions. These reactions enable the formation of new carbon-carbon bonds, effectively "stitching" the naphthalene unit to other aromatic or unsaturated systems.

This strategy is pivotal in creating novel materials with tailored electronic and photophysical properties. For instance, by coupling 2-naphthalenecarboxylic acid, 6-iodo- with various boronic acids (in Suzuki-Miyaura reactions) or terminal alkynes (in Sonogashira reactions), chemists can construct extended π-conjugated systems. These larger aromatic frameworks are foundational to the development of organic semiconductors, fluorescent probes, and components for organic light-emitting diodes (OLEDs). The resulting structures often inherit the inherent fluorescence of the naphthalene core, which can be fine-tuned by the newly introduced substituents.

Table 1: Examples of Cross-Coupling Reactions for PAH Framework Diversification

| Coupling Partner | Reaction Type | Catalyst System (Example) | Product Type | Potential Application |

| Arylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ / Base | Bi-aryl carboxylic acid | Organic electronics, liquid crystals |

| Terminal alkyne | Sonogashira | PdCl₂(PPh₃)₂ / CuI / Amine | Aryl-alkyne carboxylic acid | Fluorescent materials, molecular wires |

| Alkene | Heck | Pd(OAc)₂ / Ligand / Base | Alkenyl-naphthalene carboxylic acid | Polymer building blocks, dyes |

Generation of Value-Added Carboxylic Acid Derivatives for Chemical Industry

The carboxylic acid functional group in 2-naphthalenecarboxylic acid, 6-iodo- is a gateway to a wide array of valuable derivatives for the chemical industry. Standard derivatization techniques can be applied to transform the -COOH group into esters, amides, acid chlorides, and other functionalities. colostate.edugreyhoundchrom.com These transformations are crucial for integrating the 6-iodo-naphthalene moiety into more complex molecules, such as active pharmaceutical ingredients (APIs), agrochemicals, and specialty polymers.

Esterification, for example, can be used to produce materials with applications as liquid crystals or as monomers for high-performance polyesters. google.compsu.edu The reaction with amines to form amides is another key transformation, as the amide linkage is a fundamental component of many biologically active molecules and robust polymers like aramids.

The dual functionality of the molecule is a significant advantage. The carboxylic acid can be derivatized first, followed by a cross-coupling reaction at the iodo- position, or vice versa. This synthetic flexibility allows for the creation of a diverse library of compounds from a single starting material. For instance, the carboxylic acid can be protected, the C-I bond can be used in a coupling reaction, and then the protecting group can be removed to reveal the carboxylic acid for further modification. This strategic approach is essential for the efficient synthesis of complex target molecules.

Table 2: Common Carboxylic Acid Derivatization Reactions and Their Industrial Relevance

| Reagent(s) | Derivative Formed | Reaction Name | Potential Industrial Sector |

| Alcohol / Acid catalyst | Ester | Fischer Esterification | Polymers, fragrances, liquid crystals |

| Thionyl chloride (SOCl₂) | Acid Chloride | Acyl Halogenation | Reactive intermediate for synthesis |

| Amine | Amide | Amidation | Pharmaceuticals, polymers (e.g., aramids) |

| Reducing agents (e.g., LiAlH₄) | Alcohol | Reduction | Specialty chemicals, synthetic intermediates |

Future Prospects and Emerging Research Directions

Innovations in Green Synthetic Chemistry for Iodinated Naphthalenecarboxylic Acids

The future synthesis of 2-Naphthalenecarboxylic acid, 6-iodo- and similar structures will increasingly be guided by the principles of green chemistry, which prioritize the reduction or elimination of hazardous substances. researchfloor.orgafyren.com Traditional methods for the iodination of aromatic rings often rely on harsh reagents and solvents, generating significant waste. Emerging research focuses on developing more sustainable and efficient synthetic pathways.

Key innovations in this area include:

Use of Greener Solvents and Reagents: Shifting away from hazardous organic solvents towards water-soluble or solvent-free reaction conditions. capitalresin.com For instance, the use of N-Halosuccinimide in conjunction with a Brønsted acid like BF3-H2O can provide an efficient system for electrophilic halogenation. scispace.com

Renewable Feedstocks: Green chemistry promotes the use of renewable feedstocks derived from biological sources to replace petroleum-based starting materials. researchfloor.orgafyren.com While the direct synthesis from biomass is a long-term goal, developing pathways from bio-derived platform chemicals is a growing field of research.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. afyren.com One-pot syntheses, where multiple reaction steps are carried out in the same vessel, are particularly advantageous in this regard. researchgate.net

| Feature | Traditional Synthesis (Hypothetical) | Green Chemistry Approach (Prospective) |

| Iodinating Agent | Molecular Iodine (I₂) with strong oxidizing agents (e.g., nitric acid) | N-Iodosuccinimide (NIS), Iodine monochloride (ICl) |

| Catalyst | Stoichiometric amounts of Lewis acids (e.g., AlCl₃) | Recyclable solid acid catalysts, organocatalysts (e.g., aromatic sulfonic acids capitalresin.com) |

| Solvent | Chlorinated hydrocarbons (e.g., CCl₄, CHCl₃) | Water, ionic liquids, supercritical CO₂, or solvent-free conditions capitalresin.com |

| Energy Input | High-temperature reflux | Microwave irradiation, ultrasound-assisted synthesis orientjchem.org |

| Waste Profile | High volume of hazardous solvent and acidic waste | Reduced waste, potentially recyclable catalyst and solvent |

A comparative table outlining traditional versus prospective green synthetic approaches for iodinated naphthalenecarboxylic acids.

Exploration of Novel Catalytic Transformations for Sustainable Synthesis

Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher selectivity, lower energy consumption, and reduced waste. researchfloor.org The sustainable synthesis of functionalized naphthalenes like 2-Naphthalenecarboxylic acid, 6-iodo- is an active area of research, moving beyond classical multi-step procedures.

Emerging catalytic strategies include:

C-H Bond Activation: Direct functionalization of carbon-hydrogen bonds is a highly atom-economical strategy. Rhenium-catalyzed reactions, for example, have been used for the one-pot synthesis of naphthalene (B1677914) derivatives bearing a halogen atom, providing a streamlined alternative to stepwise methods. researchgate.net

Transition-Metal Catalysis: Catalysts based on metals like palladium, copper, and rhenium are instrumental in forming complex aromatic structures. researchgate.netijrpr.com These catalysts can facilitate electrophilic aromatic substitution reactions under milder conditions than traditional methods. ijrpr.comyoutube.com

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity and operates under mild, aqueous conditions. researchfloor.org While not yet widely applied to this specific class of compounds, the development of engineered enzymes for selective halogenation of aromatic rings represents a significant future opportunity.

The goal is to develop robust, one-pot catalytic cycles that can construct the iodinated naphthalene core efficiently from simple precursors, minimizing purification steps and environmental impact. researchgate.net

Advanced Materials Design Leveraging Halogen Bonding and Aromatic Interactions

The most promising future for 2-Naphthalenecarboxylic acid, 6-iodo- likely lies in advanced materials science, driven by the molecule's capacity for self-assembly through specific non-covalent interactions. chemrxiv.orgnih.gov The iodine atom is not merely a substituent but a functional feature capable of forming strong, directional halogen bonds.

Halogen Bonding (XB): A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic species. nih.govnih.gov The C-I bond is a particularly effective halogen bond donor. This interaction is being increasingly used as a design element in crystal engineering to construct supramolecular architectures with tailored properties, similar to the more familiar hydrogen bond. nih.govrhhz.net

Aromatic (π-π) Interactions: The flat, electron-rich surface of the naphthalene ring system allows for π-π stacking interactions, which further guide molecular assembly and are crucial for charge transport in organic electronic materials. nih.govacs.org

By combining halogen bonding, hydrogen bonding (from the carboxylic acid), and π-π stacking, 2-Naphthalenecarboxylic acid, 6-iodo- can be used as a building block for complex, functional materials. Research on related perfluorohalogenated naphthalenes has demonstrated the power of combining σ-hole (halogen) and π-hole (aromatic) interactions to create novel crystal structures. chemrxiv.orgrsc.org

| Interaction Type | Key Atoms Involved | Characteristics | Potential Application |

| Halogen Bond | C-I ···O, C-I ···N, C-I ···π | Highly directional, tunable strength nih.gov | Crystal engineering, liquid crystals scispace.com, organic semiconductors rhhz.net |

| Hydrogen Bond | O-H ···O=C | Strong, directional | Supramolecular polymers, co-crystal formation |

| π-π Stacking | Naphthalene Ring ↔ Naphthalene Ring | Face-to-face or offset stacking, crucial for orbital overlap nih.govacs.org | Organic field-effect transistors (OFETs), fluorescent materials nih.gov |

A summary of key non-covalent interactions available to 2-Naphthalenecarboxylic acid, 6-iodo- for materials design.

Potential applications include the design of organic semiconductors, where ordered molecular packing is essential for efficient charge transport, and novel fluorescent materials, as naphthalene derivatives are known for their unique photophysical properties. rhhz.netnih.gov

Integration of Computational and Experimental Methodologies for Rational Chemical Design

The trial-and-error approach to materials discovery is being replaced by a more rational, design-oriented strategy that integrates computational modeling with experimental synthesis and characterization. nih.gov This synergy is poised to accelerate the discovery of applications for molecules like 2-Naphthalenecarboxylic acid, 6-iodo-.

Computational Screening: Before any synthesis is attempted, computational tools can predict the properties of materials built from the target molecule. Methods like Density Functional Theory (DFT) can calculate structural geometries, molecular orbital energies (HOMO/LUMO), and the strength of intermolecular interactions. acs.orgrsc.org This allows researchers to screen vast numbers of potential structures and identify promising candidates for experimental investigation. nih.govnih.gov

Predicting Material Properties: Computational models can simulate how molecules will assemble in the solid state, predicting crystal structures and morphologies. chemrxiv.org This is critical for understanding and designing materials with specific electronic or optical properties. For instance, modeling can help predict whether the molecular packing will be favorable for charge transport in a semiconductor. rhhz.net

Refining Synthetic Targets: The integration of computational and experimental workflows creates a feedback loop. Experimental results are used to refine and validate computational models, while computational predictions guide and focus synthetic efforts, saving time and resources. nih.govunl.edu This approach has proven successful in discovering novel organic materials that would not have been found through intuition alone. nih.gov

For 2-Naphthalenecarboxylic acid, 6-iodo-, this integrated approach would involve computationally designing co-crystals or polymers, predicting their properties, synthesizing the most promising candidates, and then using the experimental results to further refine the computational models for the next design cycle.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-iodo-2-naphthalenecarboxylic acid, and what factors influence the choice of iodination agents (e.g., NIS vs. ICl)?

- Methodology : Direct iodination of 2-naphthalenecarboxylic acid typically employs electrophilic iodinating agents such as N-iodosuccinimide (NIS) or iodine monochloride (ICl). Reaction conditions (e.g., solvent polarity, temperature) and directing groups (e.g., carboxylic acid substituents) influence regioselectivity at the 6-position. Characterization via H/C NMR and HPLC ensures purity and structural confirmation .

Q. How can researchers validate the purity and structural integrity of 6-iodo-2-naphthalenecarboxylic acid using spectroscopic and chromatographic techniques?

- Methodology : Combine H NMR (to confirm aromatic proton environments), C NMR (to identify carboxyl and iodinated carbons), and mass spectrometry (for molecular ion verification). HPLC with UV detection (e.g., at 254 nm) quantifies purity, while elemental analysis validates stoichiometry. Cross-reference with PubChem/CAS spectral data ensures accuracy .

Q. What are the standard protocols for assessing the acute toxicity of halogenated naphthalene derivatives like 6-iodo-2-naphthalenecarboxylic acid in preclinical models?

- Methodology : Follow OECD guidelines for acute oral toxicity (Test No. 423), using rodents to determine LD. Monitor hematological, hepatic, and renal parameters post-exposure. Compare results with structurally similar compounds (e.g., 6-chloro derivatives) to identify iodine-specific toxicological profiles .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for 6-iodo-2-naphthalenecarboxylic acid across different cancer cell lines (e.g., HeLa vs. MCF-7)?

- Methodology : Conduct dose-response assays under standardized conditions (e.g., 72-hour exposure, 10% FBS media). Use metabolomic profiling to identify cell line-specific metabolic pathways (e.g., ROS generation, apoptosis markers). Validate findings with orthogonal assays (e.g., flow cytometry for cell cycle arrest) and compare with structurally related iodinated naphthalenes .

Q. What experimental strategies can elucidate the role of the iodine substituent in modulating the photophysical properties of 6-iodo-2-naphthalenecarboxylic acid?

- Methodology : Perform UV-Vis spectroscopy to assess absorbance shifts relative to non-iodinated analogs. Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes. Computational studies (DFT/TD-DFT) model electronic transitions and spin-orbit coupling effects induced by iodine’s heavy atom effect .

Q. How do steric and electronic effects of the iodine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : Compare catalytic systems (e.g., Pd(PPh) vs. PdCl(dppf)) for coupling efficiency with aryl boronic acids. Use X-ray crystallography to analyze steric hindrance at the 6-position. Kinetic studies (e.g., monitoring by F NMR) quantify activation barriers for oxidative addition steps .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting data on the environmental persistence of iodinated naphthalenes in soil vs. aquatic systems?

- Methodology : Conduct OECD 307 (soil degradation) and OECD 308 (aquatic biodegradation) tests under controlled pH and microbial activity. Analyze iodine leaching via ICP-MS and compare half-lives with chlorinated/brominated analogs. Consider photolytic degradation pathways using simulated sunlight exposure .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products